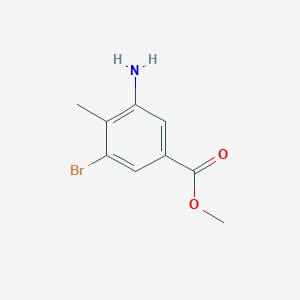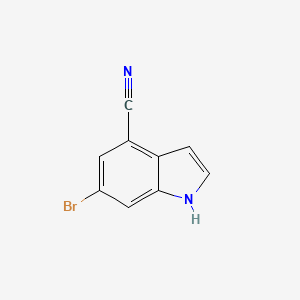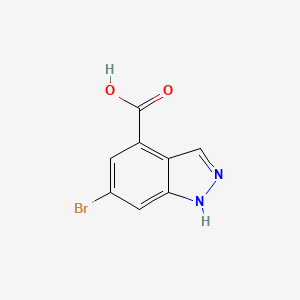![molecular formula C8H7BrN2O B1292615 6-Bromo-4-méthoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-81-3](/img/structure/B1292615.png)
6-Bromo-4-méthoxy-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Applications De Recherche Scientifique
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target mps1, a protein kinase involved in cell division , and FGFR1, 2, and 3, which are fibroblast growth factor receptors involved in cell growth and division .
Mode of Action
Related compounds have been shown to inhibit mps1, stabilizing it in an inactive conformation . They also inhibit FGFR1, 2, and 3, potentially affecting cell growth and division .
Biochemical Pathways
Inhibition of mps1 can disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation . Inhibition of FGFRs can affect multiple signaling pathways involved in cell growth and survival .
Pharmacokinetics
A structurally similar compound has been reported to have a favorable oral pharmacokinetic profile .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine to the tyrosine kinase domain of FGFRs, leading to the inhibition of their activity. This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival .
Cellular Effects
The effects of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, thereby limiting their metastatic potential . Additionally, 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine influences cell signaling pathways by inhibiting the activation of FGFRs, which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and survival signals, ultimately resulting in the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in laboratory settings have been investigated to understand its stability and long-term effects. Studies have shown that the compound remains stable under physiological conditions and retains its inhibitory activity over extended periods . Long-term exposure to 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has been associated with sustained inhibition of FGFR signaling and prolonged suppression of cancer cell proliferation and migration .
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is involved in metabolic pathways that regulate its bioavailability and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation and conjugation of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
The transport and distribution of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs . Additionally, 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is distributed to various tissues, including the liver, kidneys, and lungs, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with FGFRs and inhibits their activity . Additionally, 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine may undergo post-translational modifications that facilitate its targeting to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features.
1H-pyrrolo[3,4-c]pyridine: A structural isomer with different biological activities.
Uniqueness
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents make it a versatile intermediate for further functionalization and derivatization in medicinal chemistry.
Propriétés
IUPAC Name |
6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-2-3-10-6(5)4-7(9)11-8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAABKHINEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646754 | |
| Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-81-3 | |
| Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















